N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC14771223
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O2/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28) |
| Standard InChI Key | PILHPAUSJNSNJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4)C5CCCC5)C |
Introduction
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. It combines structural motifs such as the benzimidazole core, pyrrole ring, and furan carboxamide group, which are known for their bioactive properties. This article explores its chemical structure, synthesis, potential applications, and biological significance.
Synthesis
The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions:
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Preparation of the Benzimidazole Core:
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React o-phenylenediamine with formic acid or related derivatives to form the benzimidazole nucleus.
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Formation of the Pyrrole Ring:
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Cyclization reactions involving diketones and amines are used to construct the pyrrole moiety.
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Coupling with Furan Carboxylic Acid:
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The final step involves amidation between the pyrrole intermediate and furan carboxylic acid derivatives using coupling agents like EDCI or DCC.
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This synthetic route ensures high purity and yield of the target compound.
Biological Applications
The compound’s structural features suggest several potential biological applications:
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Antimicrobial Activity:
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Benzimidazole derivatives are widely studied for antibacterial and antifungal properties due to their ability to inhibit microbial enzymes.
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Anticancer Potential:
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The benzimidazole core is known to interact with DNA, making it a candidate for anticancer research.
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Anti-inflammatory Effects:
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The furan carboxamide group may enhance anti-inflammatory activity by modulating key enzymes like cyclooxygenase (COX).
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Receptor Modulation:
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The cyclopentyl group could improve receptor-binding specificity in neurological disorders.
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Molecular Docking Studies
Preliminary in silico studies suggest that this compound exhibits strong binding affinities toward several biological targets:
| Target Protein | Binding Affinity (kcal/mol) | Relevance |
|---|---|---|
| Cyclooxygenase (COX) | -9.5 | Anti-inflammatory effects |
| DNA Topoisomerase | -8.7 | Anticancer potential |
| Fungal Lanosterol Synthase | -8.0 | Antifungal activity |
These results indicate that further experimental validation is warranted to confirm its therapeutic potential.
Challenges and Future Directions
While promising, the development of this compound faces challenges such as:
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Limited experimental data on pharmacokinetics and toxicity.
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Need for optimization to improve solubility and metabolic stability.
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Regulatory hurdles for clinical trials.
Future research should focus on:
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Expanding biological testing across diverse disease models.
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Structural modifications to enhance efficacy.
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Comprehensive safety profiling.
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